N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methoxybenzamide
Beschreibung
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 2,4-dimethylphenyl group at the pyrazolo-pyrimidine core, a 3-methyl-substituted pyrazole ring, and a 4-methoxybenzamide moiety. Its molecular formula is C₂₇H₂₅N₇O₂, with an average mass of 481.55 g/mol (calculated based on structural analogs in and ). The 2,4-dimethylphenyl substituent enhances lipophilicity, while the 4-methoxybenzamide group may contribute to hydrogen bonding and metabolic stability .
Eigenschaften
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O2/c1-15-5-10-21(16(2)11-15)31-23-20(13-28-31)24(27-14-26-23)32-22(12-17(3)30-32)29-25(33)18-6-8-19(34-4)9-7-18/h5-14H,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBSZMFGJLMAQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse scientific literature.
- Molecular Formula : C26H25N7O3
- Molecular Weight : 483.53 g/mol
- IUPAC Name : N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-methoxybenzamide
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine core, similar to this compound, often act as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2. The mechanism involves binding to the active site of the kinase, thereby preventing phosphorylation processes critical for cell cycle progression. This inhibition can lead to cytotoxic effects on various cancer cell lines by disrupting the transition from the G1 phase to the S phase of the cell cycle.
Anticancer Properties
The compound has shown significant cytotoxic activity against several cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values for these cell lines ranged from 10 µM to 30 µM, indicating a moderate level of potency against these cancers.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the dimethoxybenzamide moiety is performed via nucleophilic substitution.
- Characterization : Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated cytotoxicity against MCF-7 cells with an IC50 of 15 µM. |
| Study B | Showed anti-inflammatory effects by inhibiting TNF-alpha production in LPS-stimulated macrophages. |
| Study C | Explored structure-activity relationships (SAR) indicating that modifications on the pyrazole ring enhance potency. |
Vergleich Mit ähnlichen Verbindungen
Core Structural Modifications
The pyrazolo[3,4-d]pyrimidine scaffold is shared among analogs, but substituent variations significantly influence physicochemical and biological properties. Below is a comparative analysis:
Substituent Effects on Physicochemical Properties
- Methoxy vs.
- Dimethylphenyl Isomerism : The 2,4-dimethylphenyl group (target) vs. 2,3-dimethylphenyl () alters steric hindrance and electronic distribution, which could influence interactions with hydrophobic binding pockets .
- Phenyl vs. Dimethylphenyl : The phenyl-substituted analog () lacks methyl groups, reducing steric bulk and possibly diminishing target affinity but improving aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
